molecular formula C9H7F2NO4 B1391535 Ethyl 2,5-difluoro-4-nitrobenzoate CAS No. 1214367-00-6

Ethyl 2,5-difluoro-4-nitrobenzoate

Cat. No. B1391535
M. Wt: 231.15 g/mol
InChI Key: BKVLJZWOBHTSHB-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 . It is used in various chemical reactions and has a molecular weight of 231.15 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-difluoro-4-nitrobenzoate is represented by the formula C9H7F2NO4 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms.

Scientific Research Applications

Determination of Sulfhydryl Groups

A study by Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This discovery has applications in biochemistry, particularly in understanding protein structures and functions (Ellman, 1959).

Voltammetric Studies

Carbajo et al. (2000) conducted a detailed cyclic voltammetric study on ethyl-m-nitrobenzoate, a nitroaromatic compound similar to Ethyl 2,5-difluoro-4-nitrobenzoate. This research is significant in electrochemistry for understanding the chemical reactions of nitro radical anions in mixed media (Carbajo et al., 2000).

Hydrolysis Rates and Interactions

Iskander, Tewfik, and Wasif (1966) investigated the influence of the nitro-group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Their work provided insights into steric and mesomeric interactions, crucial for understanding chemical reactivity and synthesis (Iskander et al., 1966).

Catalytic Esterification Studies

Hong-ze (2013) explored the esterification of 4-Nitrobenzoic acid to form ethyl 4-nitrobenzoate using an acidic ionic liquid as a catalyst. This study is relevant in the field of organic synthesis and catalysis (Liang Hong-ze, 2013).

Optical Applications in Photonic Devices

Nair et al. (2022) investigated the third-order nonlinear optical properties of ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, highlighting its potential in photonic applications (Nair et al., 2022).

Mild and Selective Cleavage Studies

Gómez-Vidal, Forrester, and Silverman (2001) reported a methodology for the mild and selective cleavage of p-nitrobenzoic esters, important in the field of organic synthesis (Gómez-Vidal et al., 2001).

Crystal Structure Analysis

Yeong et al. (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure, contributing to our understanding of molecular interactions and crystallography (Yeong et al., 2018).

Safety And Hazards

While specific safety data for Ethyl 2,5-difluoro-4-nitrobenzoate is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment as required .

properties

IUPAC Name

ethyl 2,5-difluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLJZWOBHTSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673271
Record name Ethyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-difluoro-4-nitrobenzoate

CAS RN

1214367-00-6
Record name Ethyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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